Cas no 75040-72-1 ((2S)-2-Amino-N-benzylpropanamide)

(2S)-2-Amino-N-benzylpropanamide is a chiral amino acid derivative featuring a benzyl-substituted amide group. Its stereospecific (S)-configuration makes it valuable in asymmetric synthesis and pharmaceutical research, particularly as a building block for peptidomimetics or enzyme inhibitors. The presence of both primary amine and amide functionalities allows for further derivatization, enhancing its utility in medicinal chemistry. The benzyl group contributes to improved lipophilicity, which can influence bioavailability in drug design. This compound is typically synthesized under controlled conditions to ensure high enantiomeric purity, making it suitable for applications requiring precise stereochemical control. Its stability under standard laboratory conditions further supports its use in multi-step synthetic routes.
(2S)-2-Amino-N-benzylpropanamide structure
75040-72-1 structure
Product name:(2S)-2-Amino-N-benzylpropanamide
CAS No:75040-72-1
MF:C10H14N2O
MW:178.23096
CID:540175
PubChem ID:10442257

(2S)-2-Amino-N-benzylpropanamide Chemical and Physical Properties

Names and Identifiers

    • Propanamide, 2-amino-N-(phenylmethyl)-, (2S)-
    • (2S)-2-amino-N-benzylpropanamide
    • Propanamide,2-amino-N-(phenylmethyl)-,(2S)
    • N-Benzyl-L-alaninamide
    • BS-24389
    • VRHPVAHXPQMOJZ-QMMMGPOBSA-N
    • DTXSID80439915
    • l-alanine benzylamide
    • 75040-72-1
    • CHEMBL1829694
    • SCHEMBL1790978
    • L-alanineamide phenylmethyl ester
    • (2S)-2-Amino-N-benzylpropanamide
    • Inchi: InChI=1S/C10H14N2O/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13)/t8-/m0/s1
    • InChI Key: VRHPVAHXPQMOJZ-QMMMGPOBSA-N
    • SMILES: CC(C(=O)NCC1=CC=CC=C1)N

Computed Properties

  • Exact Mass: 178.11100
  • Monoisotopic Mass: 178.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 58.61000
  • LogP: 2.19060

(2S)-2-Amino-N-benzylpropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A593960-500mg
(2S)-2-Amino-N-benzylpropanamide
75040-72-1
500mg
$ 770.00 2023-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1741995-1g
(s)-2-Amino-n-benzylpropanamide
75040-72-1 98%
1g
¥3393.00 2024-07-28
TRC
A593960-100mg
(2S)-2-Amino-N-benzylpropanamide
75040-72-1
100mg
$ 259.00 2023-04-19
TRC
A593960-250mg
(2S)-2-Amino-N-benzylpropanamide
75040-72-1
250mg
$ 500.00 2023-04-19
TRC
A593960-1g
(2S)-2-Amino-N-benzylpropanamide
75040-72-1
1g
$ 1103.00 2023-04-19
A2B Chem LLC
AC52078-5g
(2S)-2-Amino-N-benzylpropanamide
75040-72-1 97%
5g
$1316.00 2024-04-19
Crysdot LLC
CD12036641-1g
(2S)-2-Amino-N-benzylpropanamide
75040-72-1 95+%
1g
$301 2024-07-24
A2B Chem LLC
AC52078-1g
(2S)-2-Amino-N-benzylpropanamide
75040-72-1 97%
1g
$358.00 2024-04-19
Key Organics Ltd
BS-24389-1g
(2S)-2-Amino-N-benzylpropanamide
75040-72-1 >97%
1g
£534.00 2025-02-08

Additional information on (2S)-2-Amino-N-benzylpropanamide

Professional Introduction to (2S)-2-Amino-N-benzylpropanamide (CAS No. 75040-72-1)

(2S)-2-Amino-N-benzylpropanamide, with the CAS number 75040-72-1, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development and molecular research. The benzyl group and the propanamide moiety contribute to its versatility, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in medicinal applications.

The structural configuration of (2S)-2-amino-N-benzylpropanamide is characterized by its stereochemistry, specifically the (S) configuration at the chiral center. This stereochemical feature is crucial in pharmaceuticals, as it can significantly influence the biological activity and pharmacokinetic properties of a molecule. The presence of the amino group and the benzyl moiety provides multiple sites for chemical modification, enabling researchers to tailor the compound for specific biological targets.

In recent years, there has been growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis. (2S)-2-Amino-N-benzylpropanamide has been explored as a potential building block in this context. Its ability to serve as a precursor for more complex molecules makes it particularly useful in the synthesis of enantiomerically pure compounds, which are often required for therapeutic applications. The benzyl group, in particular, can be easily removed or modified, providing flexibility in synthetic pathways.

Moreover, (2S)-2-amino-N-benzylpropanamide has found applications in the study of enzyme inhibition and catalysis. The compound's structure allows it to interact with various enzymes, making it a useful tool for understanding enzyme mechanisms and developing novel inhibitors. For instance, researchers have investigated its potential as an inhibitor of proteases, which are enzymes involved in numerous biological processes, including signal transduction and protein degradation.

Recent studies have also highlighted the importance of (2S)-2-amino-N-benzylpropanamide in the development of peptide mimetics. Peptide mimetics are designed to mimic the biological activity of natural peptides but with improved stability and pharmacokinetic properties. The compound's ability to serve as a scaffold for peptide mimetics has been particularly promising in the treatment of neurological disorders and inflammatory conditions. The benzyl group can be used to anchor additional functional groups, allowing for precise tuning of the compound's biological activity.

The synthesis of (2S)-2-amino-N-benzylpropanamide has been optimized through various methods, including chiral resolution and enzymatic resolution techniques. These methods ensure high enantiomeric purity, which is critical for pharmaceutical applications. Advances in synthetic chemistry have also enabled the preparation of derivatives of this compound with enhanced properties, such as improved solubility or bioavailability.

In conclusion, (2S)-2-amino-N-benzylpropanamide (CAS No. 75040-72-1) is a versatile and important compound with significant potential in pharmaceutical research and development. Its unique structural features and functional groups make it a valuable tool for synthetic chemists and biologists alike. As research continues to uncover new applications for this compound, its importance in drug discovery and molecular biology is likely to grow further.

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